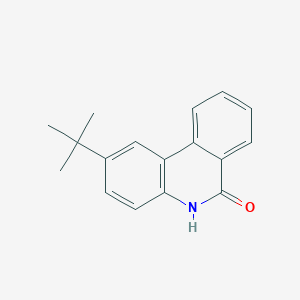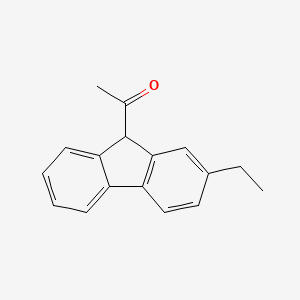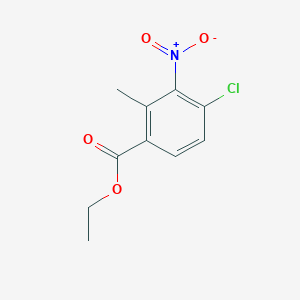
2-(Tert-butyl)phenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are significant fused nitrogen-heterocycles, which are ubiquitous in many bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules . This compound is characterized by the presence of a tert-butyl group attached to the phenanthridine core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)phenanthridin-6(5H)-one can be achieved through various methods. One common approach involves the use of 2-isocyanobiphenyls as starting materials. The reaction typically involves radical addition, cyclization, and aromatization steps. For example, a mild, efficient, photocatalytic synthesis of 6-phosphorylated phenanthridines via tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides has been reported . This method features operational simplicity in metal-free conditions, using low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant at room temperature, providing the desired products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)phenanthridin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenanthridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents into the phenanthridine core.
Scientific Research Applications
2-(Tert-butyl)phenanthridin-6(5H)-one has several scientific research applications, including:
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its bioactive properties.
Industry: In the industrial sector, phenanthridine derivatives are used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)phenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, phenanthridine derivatives have been found to inhibit topoisomerase I and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in anticancer effects. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Tert-butyl)phenanthridin-6(5H)-one include other phenanthridine derivatives, such as:
Nitidine chloride: An active, natural anticancer product with a phenanthridine motif.
NK109: Exhibits antitumor effects against a number of human cancer cell lines.
Fagaronine: An active antileukemic and antimalarial alkaloid.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of stability, solubility, and interaction with molecular targets, distinguishing it from other phenanthridine derivatives.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-tert-butyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-14(10-11)12-6-4-5-7-13(12)16(19)18-15/h4-10H,1-3H3,(H,18,19) |
InChI Key |
SNSXUFJGSHXOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)



![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)



